molecular formula C7H2ClF3N2 B1464827 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile CAS No. 1260782-19-1

2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile

Cat. No.: B1464827
CAS No.: 1260782-19-1
M. Wt: 206.55 g/mol
InChI Key: OKPDZBFTNATSFA-UHFFFAOYSA-N
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Description

2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile is a halogenated pyridine derivative with a trifluoromethyl (-CF₃) group at the 5-position and a cyano (-CN) group at the 4-position of the pyridine ring. This compound is structurally significant due to its electron-withdrawing substituents, which enhance its reactivity in cross-coupling reactions and its utility as an intermediate in agrochemical and pharmaceutical synthesis . The chloro group at the 2-position facilitates nucleophilic substitution, while the trifluoromethyl group improves lipophilicity and metabolic stability, making it valuable in designing bioactive molecules .

Properties

IUPAC Name

2-chloro-5-(trifluoromethyl)pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF3N2/c8-6-1-4(2-12)5(3-13-6)7(9,10)11/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPDZBFTNATSFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260782-19-1
Record name 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile
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Preparation Methods

Comparative Summary Table of Preparation Methods

Method Starting Material Conditions Catalyst/Initiator Advantages Disadvantages
Vapor/Liquid Phase Chlorination 3-Trifluoromethylpyridine 300–450°C (vapor), UV/radical (liq.) Radical initiators (liquid phase) or none High selectivity; well-studied High temperature (vapor); by-products
Catalytic Gas-Phase Chlorination 3-Trifluoromethylpyridine 220–360°C, gas phase Pd on activated carbon/alumina + Mg/Ca/Ba salts High conversion and selectivity; low energy Requires catalyst preparation
Reduction-Dechlorination 2,3,6-Trichloro-5-trifluoromethylpyridine -10 to 65°C, H₂ pressure 0.1-2.0 MPa Supported metals (Ni, Pd, Pt, etc.) High purity and selectivity; mild conditions Multi-step; requires hydrogenation setup
Pyridine Ring Construction Trifluoromethyl-containing precursors Multi-step organic synthesis Various Direct incorporation of substituents Complex; less efficient for this compound

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its functional groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols, as well as oxidizing and reducing agents. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the presence of catalysts .

Major Products Formed

Major products formed from reactions involving this compound include substituted pyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile is widely used in scientific research due to its versatility and stability. Applications include:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile involves its interaction with molecular targets through its functional groups. The chlorine and trifluoromethyl groups enhance its reactivity, allowing it to participate in various chemical reactions. The compound’s effects are mediated through pathways involving nucleophilic substitution and other reaction mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile and analogous compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications Synthetic Yield/Data
This compound C₇H₂ClF₃N₂ 220.56* -Cl (2), -CF₃ (5), -CN (4) Agrochemical intermediates, pharmaceuticals (e.g., kinase inhibitors) Not explicitly reported in evidence
2-Chloro-4-methoxypyrimidine-5-carbonitrile C₆H₄ClN₃O 169.57 -Cl (2), -OCH₃ (4), -CN (5) Pharmaceutical building block (e.g., antiviral agents) CAS: 1106295-93-5
5-Bromo-2-(trifluoromethyl)pyridine-4-carbonitrile C₇H₂BrF₃N₂ 265.01 -Br (5), -CF₃ (2), -CN (4) Specialty chemical synthesis (e.g., fluorescent probes) CAS: 1070892-04-4
2-(6-Chloro-5-methoxypyrimidin-4-yl)-4-(trifluoromethyl)aniline C₁₂H₁₀ClF₃N₃O 295.68 -Cl (6), -OCH₃ (5), -CF₃ (4), -NH₂ Pharmaceutical intermediate (e.g., kinase inhibitors) LCMS: m/z 295 [M+H]⁺
Flupropacil (isopropyl benzoate derivative) C₁₆H₁₄ClF₃N₂O₄ 390.74 -Cl (2), -CF₃ (4), ester group Herbicide (inhibits cellulose biosynthesis) ISO name: flupropacil

*Note: Molecular weight calculated based on formula.

Key Observations:

Substituent Effects on Reactivity :

  • The chloro group in this compound enables nucleophilic aromatic substitution, whereas the bromo analog (5-bromo-2-(trifluoromethyl)pyridine-4-carbonitrile) offers enhanced reactivity in Suzuki-Miyaura couplings due to bromine’s superior leaving-group ability .
  • Methoxy substituents (e.g., in 2-Chloro-4-methoxypyrimidine-5-carbonitrile) increase solubility in polar solvents but reduce electrophilicity compared to trifluoromethyl groups .

Biological Activity :

  • Trifluoromethyl-containing compounds (e.g., the target compound and flupropacil) exhibit prolonged environmental persistence and bioactivity, making them prevalent in herbicides .
  • Pyrimidine derivatives (e.g., 2-Chloro-4-methoxypyrimidine-5-carbonitrile) are more common in antiviral drug design due to their ability to mimic nucleobases .

Synthetic Challenges :

  • Low yields (e.g., 18% for a related thiazolylpyrimidine carbonitrile in ) highlight the difficulty of introducing multiple electron-withdrawing groups without side reactions .
  • The target compound’s synthesis likely involves palladium-catalyzed cross-coupling, similar to Reference Example 67 in , which reports a pyrimidine carbonitrile with m/z 295 .

Limitations in Data:

Biological Activity

2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile (CAS Number: 1260782-19-1) is a fluorinated heterocyclic compound with potential biological activity. This article aims to explore its biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Structure and Composition

  • Chemical Formula : C7H2ClF3N2
  • Molecular Weight : 202.55 g/mol
  • CAS Number : 1260782-19-1

The compound features a pyridine ring substituted with a chloro group and a trifluoromethyl group, which are known to enhance the lipophilicity and biological activity of compounds.

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity due to their ability to modulate electronic properties and steric effects. The presence of the carbonitrile group also contributes to the compound's reactivity and potential interactions with biological targets.

Antimicrobial Activity

A study reported that related pyridine derivatives demonstrated significant antimicrobial activity against various bacterial strains, including Chlamydia trachomatis. These compounds were found to selectively inhibit bacterial growth without affecting host cell viability, indicating potential for developing selective antimicrobial agents .

Anticancer Potential

Fluorinated pyridines have been investigated for their anticancer properties. For instance, derivatives similar to this compound have shown inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. In vitro studies have demonstrated that certain analogs exhibit submicromolar inhibition of CDK2 and CDK9, suggesting a pathway for therapeutic application in cancer treatment .

Case Studies

  • Antichlamydial Activity :
    • A study synthesized several sulfonylpyridine derivatives, revealing that specific modifications could enhance their efficacy against C. trachomatis. The findings suggest that similar structural frameworks could be explored for this compound to evaluate its antichlamydial potential .
  • Inhibition of CDKs :
    • Research focused on the optimization of pyridine-based compounds for inhibiting CDKs has shown promising results. Compounds exhibiting IC50 values as low as 0.36 µM against CDK2 highlight the potential of fluorinated pyridines in cancer therapy .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of C. trachomatis
AnticancerInhibition of CDK2/CDK9
SelectivityMinimal toxicity to host cells

Structure-Activity Relationship (SAR) Insights

Compound StructureActivity Level (IC50/EC50)Comments
4-Pyrazole derivativeEC50 0.010 µMHigh potency
N-Methyl substitutionEC50 0.064 µMIncreased potency
Pyridyl analogsEC50 0.177 µMDecreased activity

Q & A

Q. What are the optimal synthetic routes for 2-chloro-5-(trifluoromethyl)pyridine-4-carbonitrile, and how do reaction conditions influence yield and purity?

Answer: The synthesis of this compound typically involves halogenation and trifluoromethylation steps. Key methods include:

  • Vapor-phase chlorination : Catalytic chlorination of β-picoline derivatives at high temperatures, followed by halogen exchange to introduce the trifluoromethyl group .
  • Electrophilic fluorination : Reaction of chlorinated pyridine precursors with trifluoromethyl sulfonic anhydride under controlled anhydrous conditions (e.g., 80–100°C, DMF solvent) to achieve >70% yield .

Q. Critical factors :

  • Solvent polarity : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance electrophilic substitution efficiency .
  • Catalyst selection : Pd/C or Cu(I) catalysts improve regioselectivity for the 5-position .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Answer: Use a combination of analytical techniques:

  • NMR spectroscopy :
    • ¹H NMR : Absence of aromatic protons confirms substitution at positions 2, 4, and 5.
    • ¹⁹F NMR : A singlet near -60 ppm verifies the trifluoromethyl group .
  • Mass spectrometry (HRMS) : Molecular ion peak at m/z 208.55 (calculated for C₇H₂ClF₃N₂) .
  • X-ray crystallography : Resolve bond angles (e.g., C-Cl bond length ≈ 1.73 Å) to confirm spatial arrangement .

Q. Pitfalls :

  • Trace moisture can hydrolyze the carbonitrile group to carboxylic acid, detectable via IR (loss of C≡N stretch at 2220 cm⁻¹) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

Answer: The chlorine atom at position 2 acts as a leaving group in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Key steps:

Oxidative addition : Pd(0) inserts into the C-Cl bond, forming a Pd(II) intermediate.

Transmetallation : Boronic acid substitutes Pd(II) in the presence of base (e.g., K₂CO₃).

Reductive elimination : Regenerates Pd(0) and forms the C-C bond .

Q. Challenges :

  • Electron-withdrawing trifluoromethyl groups slow transmetallation; elevated temperatures (100–120°C) or microwave irradiation improve efficiency .

Q. How do computational studies guide the design of derivatives with enhanced bioactivity?

Answer: DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict:

  • Electrophilic reactivity : The carbonitrile group’s LUMO energy (-1.8 eV) facilitates nucleophilic attacks at position 4 .
  • Lipophilicity : LogP ≈ 2.3 (calculated) aligns with membrane permeability requirements for CNS-targeting drugs .

Case Study :
Substituting chlorine with amino groups increases H-bond donor capacity, improving binding to kinase targets (e.g., IC₅₀ reduced from 15 µM to 2.3 µM) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Answer: Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies:

  • Standardized bioassays : Use identical cell lines (e.g., HEK293T for kinase inhibition) and controls.
  • HPLC purity checks : Ensure >98% purity to exclude confounding effects from byproducts like 4-chloro-6-(trifluoromethyl)pyrimidine .
  • Meta-analysis : Compare data across studies using tools like Prism® to identify outliers linked to solvent choice (e.g., DMSO vs. ethanol) .

Q. What are the challenges in scaling up reactions involving this compound?

Answer: Key issues :

  • Thermal instability : Decomposition above 150°C necessitates low-temperature reflux setups .
  • Toxicity : Chlorinated byproducts require scrubbing (e.g., activated carbon filters) .
  • Cost : Trifluoromethylating agents (e.g., TMSCF₃) are expensive; alternatives like CF₃CO₂Na reduce costs but require longer reaction times .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile
Reactant of Route 2
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2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile

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